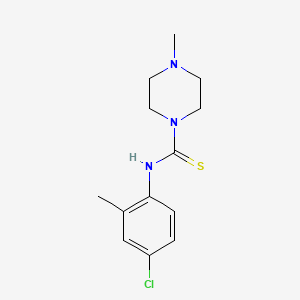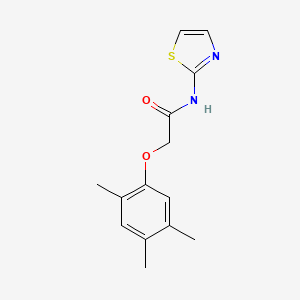![molecular formula C16H14ClNO5 B5768941 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the immune response. In
Mécanisme D'action
The mechanism of action of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid involves the inhibition of JAK enzymes. These enzymes play a crucial role in the immune response by activating various signaling pathways. By inhibiting JAK enzymes, 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid can prevent the activation of these signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid have been extensively studied. This compound has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases. Additionally, it has been shown to have potential anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid is its potent inhibitory effect on JAK enzymes. This makes it a valuable tool for studying the role of JAK enzymes in the immune response and for investigating potential therapeutic targets for autoimmune diseases and cancer. However, one of the limitations of this compound is its potential toxicity. It has been shown to have adverse effects on the liver and kidneys in animal studies, which may limit its use in clinical settings.
Orientations Futures
There are numerous future directions for research on 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This could potentially reduce the risk of toxicity and improve the efficacy of these compounds. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various autoimmune diseases and cancer. Finally, more research is needed to understand the long-term effects of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid on the liver and kidneys, which could inform its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid involves the reaction of 5-chloro-2-aminobenzoic acid with 3-methoxyphenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques, including recrystallization and column chromatography. This synthesis method is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of JAK enzymes, which are involved in the immune response. This compound has been investigated as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Additionally, it has been studied for its potential anti-cancer properties.
Propriétés
IUPAC Name |
5-chloro-2-[[2-(3-methoxyphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-11-3-2-4-12(8-11)23-9-15(19)18-14-6-5-10(17)7-13(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOTYEWLXZXFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)

![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)